

"Methyl 3-(4-formylphenyl)acrylate" synthesis and characterization

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **Methyl 3-(4-formylphenyl)acrylate**

Cat. No.: **B024990**

[Get Quote](#)

An In-depth Technical Guide to the Synthesis and Characterization of **Methyl 3-(4-formylphenyl)acrylate**

For Researchers, Scientists, and Drug Development Professionals

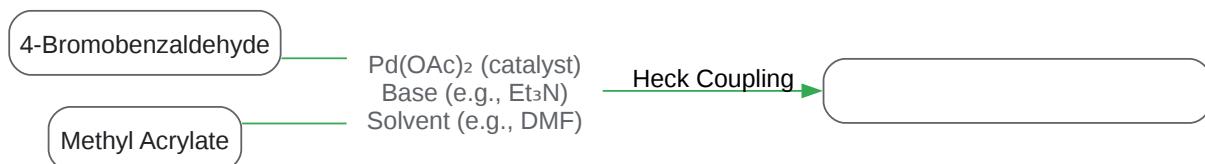
Introduction

Methyl 3-(4-formylphenyl)acrylate, with the chemical formula $C_{11}H_{10}O_3$, is a bifunctional organic compound that serves as a valuable intermediate in organic synthesis.^{[1][2]} Its structure incorporates an acrylate moiety, which is a versatile Michael acceptor and a dienophile, and a benzaldehyde group, which can undergo a wide range of chemical transformations such as reductive amination, oxidation, and olefination. This unique combination of reactive sites makes it a key building block in the synthesis of pharmaceuticals, agrochemicals, and advanced materials. This guide provides a comprehensive overview of its synthesis and detailed characterization data.

Physicochemical Properties

Methyl 3-(4-formylphenyl)acrylate is typically a faint yellow powder or solid at room temperature.^{[1][3]} A summary of its key physical and chemical properties is presented in Table 1.

Table 1: Physicochemical Properties of **Methyl 3-(4-formylphenyl)acrylate**


Property	Value	Reference(s)
CAS Number	58045-41-3	[1][2]
Molecular Formula	C ₁₁ H ₁₀ O ₃	[1][2][4][5]
Molecular Weight	190.20 g/mol	[1][4]
Appearance	Faint yellow powder / Yellow solid	[1][3]
Melting Point	79-84 °C	[3][6]
Purity	Typically ≥95%	[1][4][5]

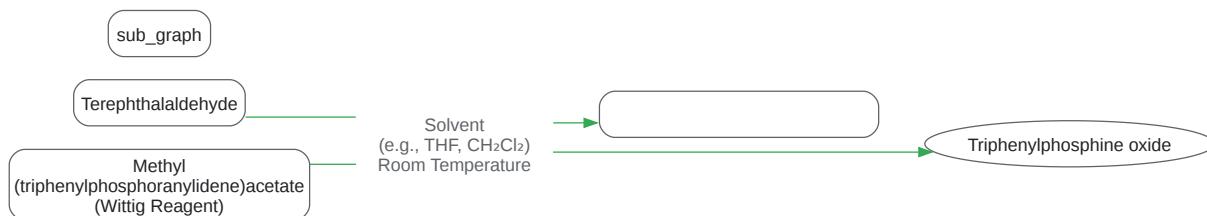
Synthesis Protocols

The synthesis of **Methyl 3-(4-formylphenyl)acrylate** can be effectively achieved through several established synthetic routes. The most prominent methods are the Heck reaction, which involves a palladium-catalyzed cross-coupling, and the Wittig reaction, a reliable method for alkene synthesis from carbonyls.

Synthesis via Heck Reaction

The Mizoroki-Heck reaction provides a direct route to **Methyl 3-(4-formylphenyl)acrylate** by coupling an aryl halide (e.g., 4-bromobenzaldehyde) with methyl acrylate.[7][8] This reaction is catalyzed by a palladium complex and typically requires a base to neutralize the hydrogen halide formed during the reaction.[7]

[Click to download full resolution via product page](#)


Figure 1: Synthesis of **Methyl 3-(4-formylphenyl)acrylate** via Heck Reaction.

Experimental Protocol: Heck Reaction

- Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and condenser, add 4-bromobenzaldehyde (1.0 mmol), Palladium(II) acetate ($\text{Pd}(\text{OAc})_2$, 2-5 mol%), and a suitable ligand (e.g., triphenylphosphine, if not using a ligand-free protocol).
- Reagent Addition: Add anhydrous solvent (e.g., DMF or acetonitrile, 5 mL) and a base such as triethylamine (Et_3N , 1.5 mmol). Finally, add methyl acrylate (1.2 mmol) to the mixture.
- Reaction Conditions: Purge the flask with an inert gas (e.g., Argon or Nitrogen). Heat the reaction mixture to 80-100 °C and stir for 12-24 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
- Work-up: After cooling to room temperature, dilute the mixture with ethyl acetate and wash sequentially with water and brine.
- Purification: Dry the organic layer over anhydrous sodium sulfate (Na_2SO_4), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel using a petroleum ether/ethyl acetate gradient to yield the final product.[9]

Synthesis via Wittig Reaction

The Wittig reaction is a highly efficient method for synthesizing alkenes from aldehydes or ketones.[10][11][12] In this case, terephthalaldehyde (4-formylbenzaldehyde) is reacted with a stabilized phosphorus ylide, methyl (triphenylphosphoranylidene)acetate, to stereoselectively form the (E)-alkene.[10]

[Click to download full resolution via product page](#)**Figure 2: Synthesis of Methyl 3-(4-formylphenyl)acrylate via Wittig Reaction.**

Experimental Protocol: Wittig Reaction

- Reaction Setup: In a round-bottom flask under an inert atmosphere, dissolve terephthalaldehyde (1.0 mmol) in an anhydrous solvent such as Tetrahydrofuran (THF) or Dichloromethane (CH_2Cl_2) (10 mL).
- Reagent Addition: To this solution, add methyl (triphenylphosphoranylidene)acetate (1.1 mmol) portion-wise while stirring at room temperature.
- Reaction Conditions: Allow the reaction to stir at room temperature for 4-12 hours. The reaction is often accompanied by the formation of a white precipitate (triphenylphosphine oxide). Monitor the consumption of the aldehyde by TLC.
- Work-up: Upon completion, reduce the solvent volume via rotary evaporation. Add a non-polar solvent (e.g., diethyl ether or hexanes) to precipitate the triphenylphosphine oxide byproduct.
- Purification: Filter off the precipitate and wash with cold non-polar solvent. Concentrate the filtrate and purify the resulting crude solid by recrystallization or flash column chromatography to afford pure **Methyl 3-(4-formylphenyl)acrylate**.^[13]

Characterization Data

Comprehensive characterization is crucial to confirm the identity and purity of the synthesized compound. Standard analytical techniques include Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS).

¹H NMR Spectroscopy

Proton NMR provides detailed information about the molecular structure. The spectrum of the target compound is characterized by signals corresponding to the aromatic, vinylic, methyl ester, and aldehyde protons.

Table 2: ¹H NMR Spectroscopic Data for (E)-Methyl 3-(4-formylphenyl)acrylate

Chemical Shift (δ , ppm)	Multiplicity	Coupling Constant (J, Hz)	Integration	Assignment	Reference
10.0	Singlet (s)	-	1H	Aldehyde (-CHO)	[3]
7.89	Doublet (d)	8.4	2H	Aromatic (Ar-H)	[3]
7.72	Doublet (d)	16.0	1H	Vinylic (=CH-)	[3]
7.67	Doublet (d)	8.0	2H	Aromatic (Ar-H)	[3]
6.55	Doublet (d)	16.0	1H	Vinylic (=CH-)	[3]
3.82	Singlet (s)	-	3H	Methyl Ester (-OCH ₃)	[3]

Solvent:
CDCl₃,
Frequency:
400 MHz

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in the molecule. The spectrum will exhibit characteristic absorption bands for the aldehyde carbonyl, ester carbonyl, carbon-carbon double bond, and aromatic ring.

Table 3: Predicted Infrared (IR) Absorption Bands

Wavenumber (cm ⁻¹)	Intensity	Functional Group	Vibration Mode	Reference(s)
~3050	Medium	Aromatic C-H	Stretch	[14]
~2950	Medium	Methyl C-H	Stretch	[15]
~2820, ~2720	Medium-Weak	Aldehyde C-H	Fermi Resonance	-
~1725	Strong	Ester C=O	Stretch	[14]
~1700	Strong	Aldehyde C=O	Stretch	-
~1640	Strong	Alkene C=C	Stretch	[16]
~1600	Medium	Aromatic C=C	Stretch	-
~1250, ~1170	Strong	Ester C-O	Stretch	[14]

Mass Spectrometry (MS)

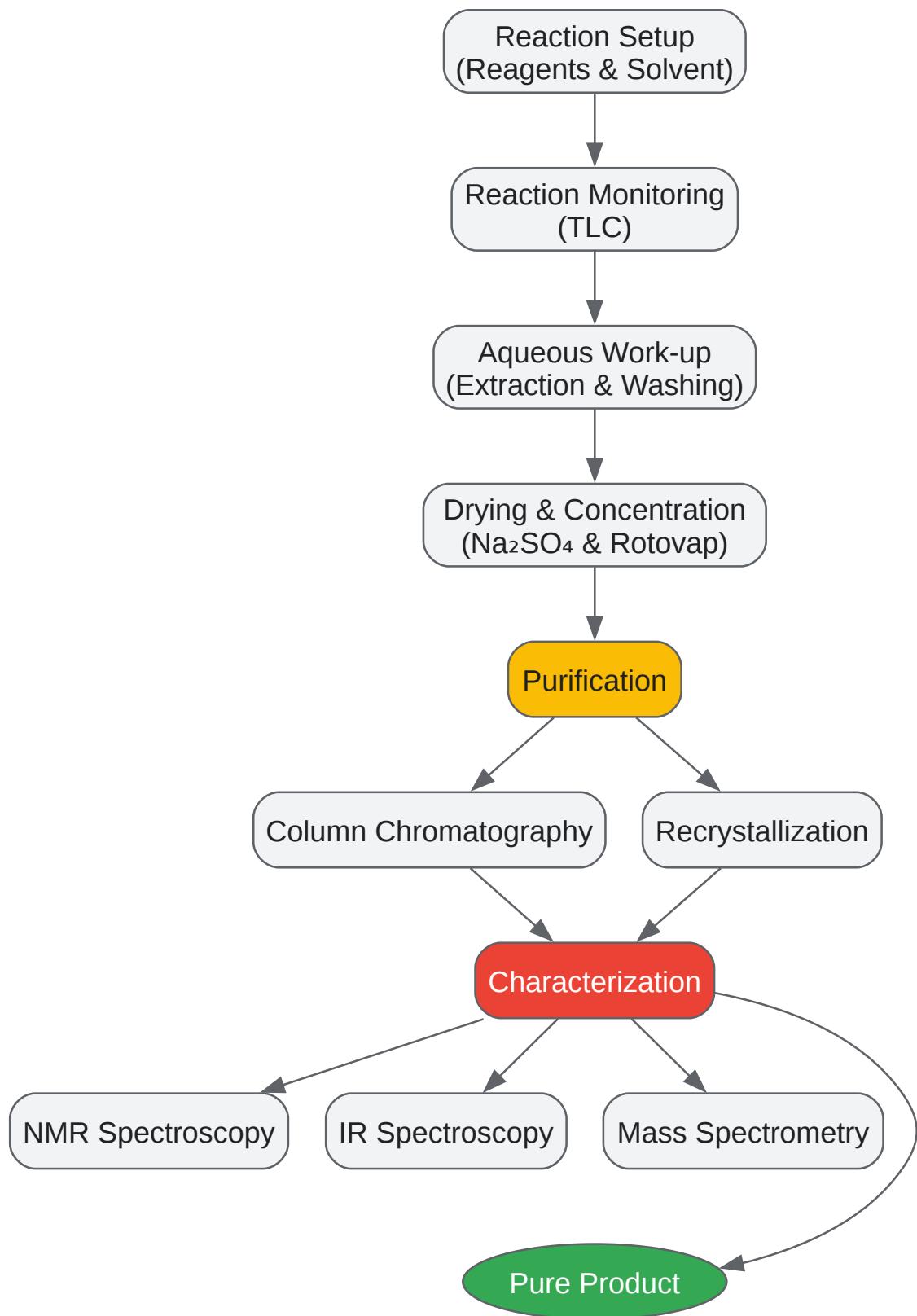

Mass spectrometry provides information on the molecular weight and fragmentation pattern of the compound, confirming its elemental composition.

Table 4: Mass Spectrometry Data

Parameter	Value	Reference(s)
Molecular Ion [M] ⁺	m/z \approx 190.06	[1][4]
Major Fragments (Predicted)	m/z 161 ([M-CHO] ⁺)	-
m/z 159 ([M-OCH ₃] ⁺)	-	
m/z 131 ([M-COOCH ₃] ⁺)	-	

General Experimental & Purification Workflow

The overall process from synthesis to obtaining a pure, characterized product follows a standardized workflow in a synthetic chemistry laboratory.

[Click to download full resolution via product page](#)

Figure 3: General workflow for the synthesis, purification, and characterization.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Methyl 3-(4-formylphenyl)acrylate | CymitQuimica [cymitquimica.com]
- 2. chembk.com [chembk.com]
- 3. rsc.org [rsc.org]
- 4. Methyl 3-(4-formylphenyl)acrylate , 95% , 7560-50-1 - CookeChem [cookechem.com]
- 5. Page loading... [wap.guidechem.com]
- 6. Page loading... [wap.guidechem.com]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
- 10. Wittig reaction - Wikipedia [en.wikipedia.org]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. Wittig Reaction | Thermo Fisher Scientific - TW [thermofisher.com]
- 13. scribd.com [scribd.com]
- 14. spectroscopyonline.com [spectroscopyonline.com]
- 15. researchgate.net [researchgate.net]
- 16. azom.com [azom.com]
- To cite this document: BenchChem. ["Methyl 3-(4-formylphenyl)acrylate" synthesis and characterization]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b024990#methyl-3-4-formylphenyl-acrylate-synthesis-and-characterization\]](https://www.benchchem.com/product/b024990#methyl-3-4-formylphenyl-acrylate-synthesis-and-characterization)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com